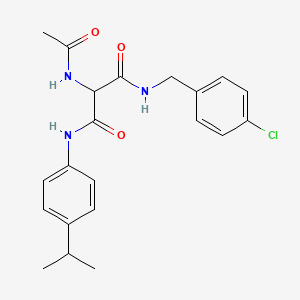

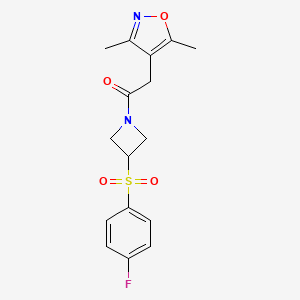

2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide is a complex organic molecule that appears to be related to the field of medicinal chemistry, given its structural complexity and the presence of pharmacophoric elements such as the acetylamino group and aromatic substituents. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of acetylated amides with various amines. For instance, the reaction of 2-acetylamino-3, 3-dichloroacrylic-N-acetylamide with aliphatic primary amines leads to the formation of 2-acetylamino-2-(substituted amino)-3, 3-dichloropropionamides . This suggests that the synthesis of this compound might involve a similar acetylation and substitution process, possibly starting with a malonamide backbone that is further modified by introducing the appropriate chlorobenzyl and isopropylphenyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds can be quite intricate, as evidenced by the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . This suggests that this compound may also exhibit a complex crystal structure with potential for intermolecular interactions, which could be relevant for its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactions of acetylated amides with amines can lead to various products depending on the nature of the amines involved. Primary amines tend to result in substituted propionamides, while secondary amines can lead to oxazole derivatives . This indicates that the chemical reactivity of the acetylamino group in the compound of interest would be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of this compound, they do offer insights into related compounds. For example, the crystalline structure and intermolecular hydrogen bonding patterns of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggest that similar compounds could have significant solubility characteristics and stability profiles, which are important for their potential use as pharmaceutical agents. The presence of aromatic rings and substituents such as chlorobenzyl and isopropyl groups would also affect the lipophilicity and, consequently, the pharmacokinetics of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

2-(Acetylamino)-N1-(4-chlorobenzyl)-N3-(4-isopropylphenyl)malonamide is involved in diverse synthetic processes. For instance, its structural analogs play a role in the synthesis of 2-chloro-2-imidoylaziridines, a novel class of stable 2-chloroaziridines, through aza-Darzens-type reactions (Giubellina et al., 2006). Another study demonstrates its use in synthesizing methyl 2‐acetylamino‐3‐dimethylaminopropenoate, a versatile reagent for creating various heterocyclic systems (Kralj et al., 1997).

Chemical Reactions and Properties

The compound's derivatives participate in diverse chemical reactions. For example, the formation of N,N'-disubstituted α-(dialkylamino)malonamides from the reaction of N,N-dimethyl- or N,N-pentamethylene-formamide chlorides with isocyanides indicates its reactivity in specific organic synthesis pathways (Ito et al., 1966). Furthermore, research into N,N′-tetrasubstituted malonamides highlights their potential in the efficient and selective removal of Fe(III) from concentrated chloride solutions, suggesting applications in metal extraction (Paiva & Costa, 2005).

Crystal Structure Analysis

The crystal structure of related compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been studied. These studies, involving techniques like single crystal X-ray structure analysis, contribute to a deeper understanding of molecular conformation and interactions (Kobkeatthawin et al., 2017).

Surfactant Applications

2-(Acetylamino)-N1-(4-chlorobenzyl)-N3-(4-isopropylphenyl)malonamide derivatives have been used in synthesizing surfactants. For instance, their use in creating unsymmetrical Gemini surfactants based on malonamide, with applications in emulsification and foaming properties, has been explored (Shi-hon, 2013; Xiao-ming, 2013).

Pharmacological Potential

While specific pharmacological applications of this compound are outside the scope of this inquiry, related research on N-substituted-3-chloro-2-azetidinones and their antibacterial activity provides insight into the medicinal chemistry potential of similar compounds (Chavan & Pai, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups .

Mode of Action

Based on its structure, it could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, or oxidation . These reactions could alter the compound’s structure and influence its interaction with its targets .

Biochemical Pathways

The compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could affect various biochemical pathways depending on the nature of the compound’s targets .

Result of Action

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon–carbon bonds . This could lead to structural changes in the compound’s targets, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, boronic acids and their esters, which could potentially be formed during the compound’s reactions, are only marginally stable in water . This could affect the compound’s stability and reactivity in aqueous environments .

properties

IUPAC Name |

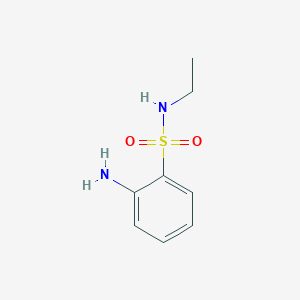

2-acetamido-N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-13(2)16-6-10-18(11-7-16)25-21(28)19(24-14(3)26)20(27)23-12-15-4-8-17(22)9-5-15/h4-11,13,19H,12H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJZZANTQQUPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)

![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)